molecular formula C18H20N6O2 B14946448 [1,2,4]Triazolo[4,3-b]pyridazine, 6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-methyl-

[1,2,4]Triazolo[4,3-b]pyridazine, 6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-methyl-

Cat. No.: B14946448
M. Wt: 352.4 g/mol
InChI Key: IKEDAQUPGLOENM-UHFFFAOYSA-N
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Description

6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolopyridazine core, which is a fused heterocyclic system, and a piperazine ring substituted with a benzodioxolylmethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazolopyridazine intermediate.

    Attachment of the Benzodioxolylmethyl Group: This step involves the alkylation of the piperazine nitrogen with a benzodioxolylmethyl halide or similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxolylmethyl or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)pyridazine: Shares the benzodioxolyl and piperazine moieties but differs in the core structure.

    N-{[4-(1,3-Benzodioxol-5-yl)methyl]piperazino}carbonyl}-6,7-dimethoxy-2H-chromen-2-one: Contains similar functional groups but has a different heterocyclic core.

Uniqueness

6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its triazolopyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H20N6O2/c1-13-19-20-17-4-5-18(21-24(13)17)23-8-6-22(7-9-23)11-14-2-3-15-16(10-14)26-12-25-15/h2-5,10H,6-9,11-12H2,1H3

InChI Key

IKEDAQUPGLOENM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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